

# 3,3',5-Trihydroxy-4',7-dimethoxyflavanone

## chemical structure and properties

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### Compound of Interest

Compound Name: 3,3',5-Trihydroxy-4',7-dimethoxyflavanone

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## An In-depth Technical Guide to 3,3',5-Trihydroxy-4',7-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the flavanone **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**. While research on this specific compound is limited, this document consolidates the available data and discusses its potential therapeutic applications in the context of the broader flavonoid family. Detailed experimental protocols and diagrams of relevant signaling pathways are included to facilitate further investigation.

## Chemical Structure and Properties

**3,3',5-Trihydroxy-4',7-dimethoxyflavanone**, also known as Blumeatin B, is a member of the flavonoid class of natural products.<sup>[1]</sup> Its chemical structure is characterized by a C6-C3-C6 flavanone backbone with specific hydroxylation and methoxylation patterns that influence its physicochemical and biological properties.

Chemical Structure:

- IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[2]
- Molecular Formula: C<sub>17</sub>H<sub>16</sub>O<sub>7</sub>[2]
- CAS Number: 79995-67-8[2]

The key structural features include a chromanone ring system (A and C rings) and a substituted phenyl ring (B ring) attached at the 2-position. The stereochemistry at the C2 and C3 positions contributes to the existence of different stereoisomers.

#### Physicochemical Properties:

A summary of the key quantitative data for **3,3',5-Trihydroxy-4',7-dimethoxyflavanone** is presented in the table below.

Property	Value	Source
Molecular Weight	332.3 g/mol	PubChem[2]
Exact Mass	332.08960285 Da	PubChem[2]
Physical Description	Solid	HMDB[2]
Melting Point	184 - 186 °C	HMDB[2]
XLogP3	2.1	PubChem[2]
Hydrogen Bond Donor Count	3	PubChem[2]
Hydrogen Bond Acceptor Count	7	PubChem[2]
Rotatable Bond Count	3	PubChem[2]

## Biological Activities and Potential Therapeutic Applications

Direct experimental data on the biological activities of **3,3',5-Trihydroxy-4',7-dimethoxyflavanone** are sparse. However, preliminary studies and its classification as a

flavonoid suggest several potential therapeutic properties.

Known and Postulated Biological Activities:

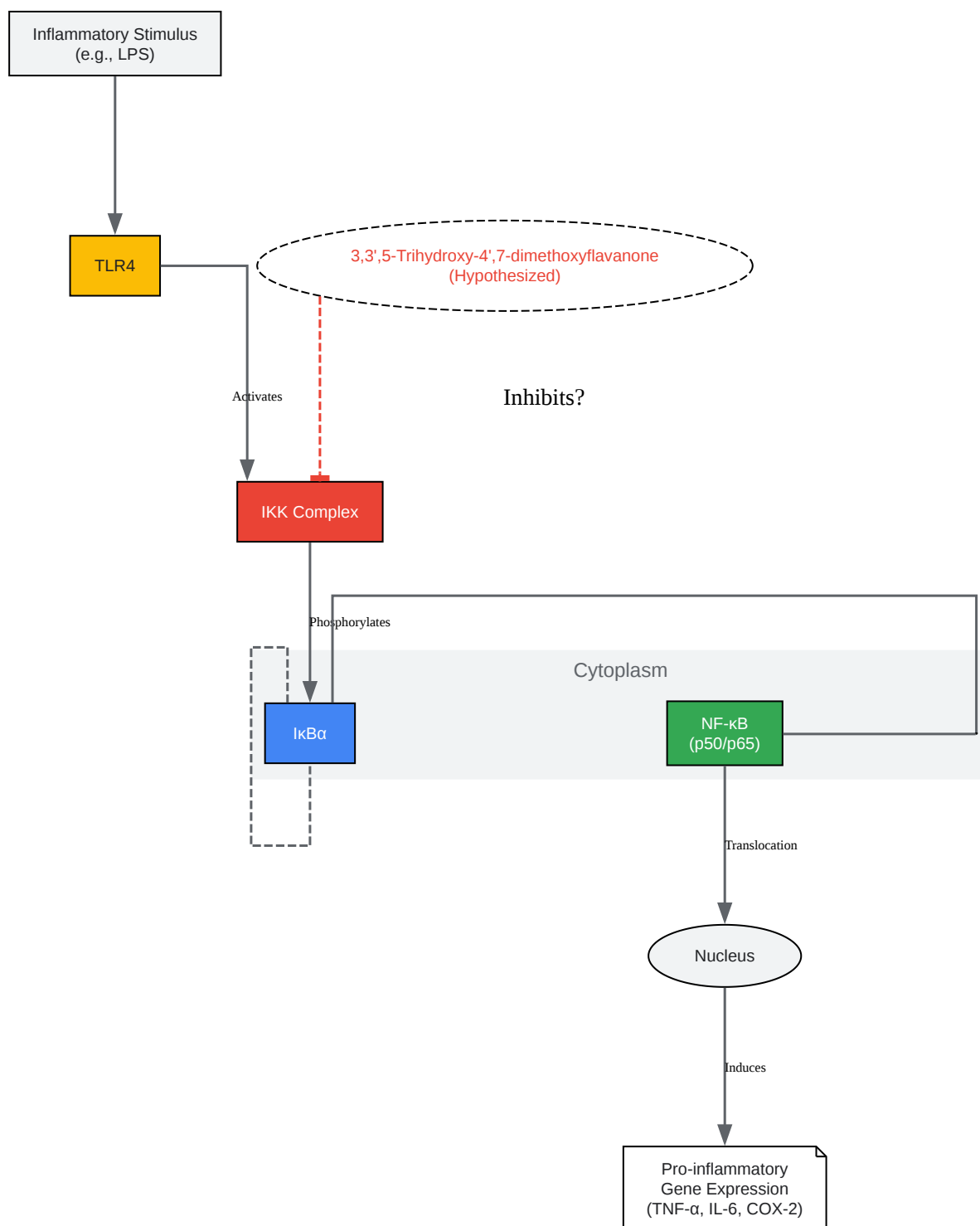
Biological Activity	Evidence Type	Description	Reference
Antioxidant Activity	In vitro	Noted as an antioxidant agent.	MedchemExpress[1]
Xanthine Oxidase Inhibition	In vitro	Shows inhibitory activity against xanthine oxidase, an enzyme involved in gout.	MOLNOVA[3]
Hepatoprotective Effects	In vivo (related compound)	A compound named "blumeatin" has shown protective action against experimental liver injuries. The exact structural identity to Blumeatin B requires confirmation.	Chemsrc[4]

Given the limited specific data, the broader activities of polymethoxylated flavonoids are of interest. This class of compounds is known for a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties, which are often attributed to their ability to modulate cellular signaling pathways.[5]

## Signaling Pathways

While no specific signaling pathways have been elucidated for **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**, flavonoids are well-known modulators of key cellular signaling cascades, particularly those involved in inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are common targets.

Below is a generalized diagram of the NF- $\kappa$ B signaling pathway, a plausible target for the anti-inflammatory activity of flavanones.



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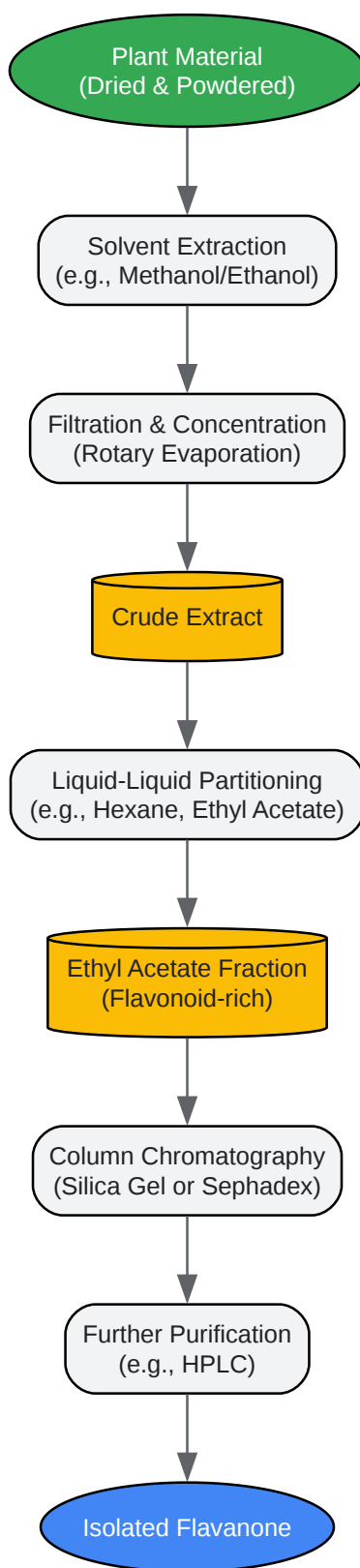
Caption: Hypothesized inhibition of the NF- $\kappa$ B signaling pathway by **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**.

## Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or specific biological assays of **3,3',5-Trihydroxy-4',7-dimethoxyflavanone** are not readily available in the public domain. However, standard methodologies for flavonoid research can be adapted.

## General Protocol for Flavonoid Isolation from Plant Material

This protocol outlines a general procedure for the extraction and isolation of flavonoids from a plant source.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)